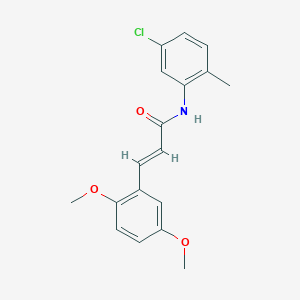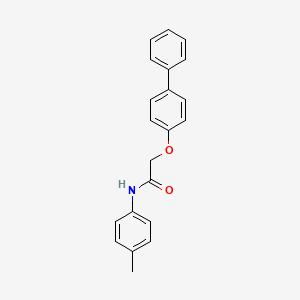
5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a part of the 2(5H)-furanone family, known for their diverse chemical and biological properties. While specific research on 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone is limited, studies on similar furanones provide insights into their characteristics and applications.
Synthesis Analysis
The synthesis of 2(5H)-furanones typically involves reactions with various organic compounds. For example, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone, a related compound, was achieved in THF solution and characterized by various spectroscopic techniques (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The molecular structure of 2(5H)-furanones is characterized by the presence of a furanone ring, often substituted with various functional groups. In a similar compound, the molecular structure was determined using X-ray diffraction, revealing an orthorhombic system with specific cell parameters (Wang Zhao-yang, 2012).
Chemical Reactions and Properties
Furanones, including 5-(4-chlorophenyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, can undergo various chemical reactions due to their reactive functional groups. For instance, 5-arylidene-2(5H)-furanones were synthesized and evaluated for cytotoxicity, showing that the introduction of halogen atoms or nitro groups increased their cytotoxicity (Seong-Cheol Bang et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
- Furanone derivatives have been synthesized and evaluated for their bactericidal bioactivity, showing good inhibitory activities against Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents (Zhang Cai-ling, 2008).
- The cytotoxicity of 5-arylidene-2(5H)-furanone derivatives against various cancer cell lines has been explored, demonstrating the potential of halogen atoms or nitro groups at aromatic rings to increase cytotoxicity, indicating their promise for cancer treatment applications (Seong-Cheol Bang et al., 2004).
Chemical Reactions and Properties
- Diels–Alder reactions involving furan derivatives have been studied for their potential in creating novel compounds through cycloaddition reactions, showcasing the versatility of furanones in synthetic organic chemistry (M. Alves et al., 2001).
- Crown-containing furanone derivatives exhibit tautomeric behavior and have been investigated for their complexing properties with alkali and alkali-earth metal cations, suggesting their use as fluorescent chemosensors (A. D. Dubonosov et al., 2008).
Material Science and Structural Analysis
- The crystal structure of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone has been determined, providing insight into the structural properties of furanone derivatives, which can inform the design of materials with specific characteristics (Wang Zhao-yang, 2012).
Potential for New Synthesis Pathways
- Research on the synthesis of polyhydroxyindolizidines from 4-octulose derivatives, involving reactions with furanoid isomers, demonstrates the role of furanone derivatives in the synthesis of complex organic molecules with potential biological activity (I. Izquierdo et al., 1999).
Propiedades
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-11-2-3-12(9-16(11)20(22)23)8-14-10-17(24-18(14)21)13-4-6-15(19)7-5-13/h2-10H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQROZSLJPRVSIH-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)
![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)


![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)
![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)
![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)
![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)
![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)
![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)
![3-methyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542357.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)